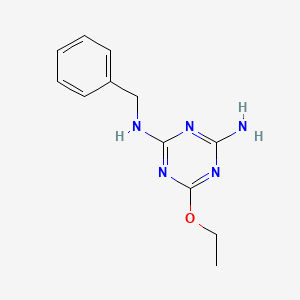
N~2~-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a benzyl group at the N2 position and an ethoxy group at the 6 position of the triazine ring. Triazines are widely studied for their diverse applications in various fields, including agriculture, medicine, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. The general synthetic route can be summarized as follows:
-
Step 1: Preparation of Intermediate
- Cyanuric chloride is reacted with benzylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at a temperature range of 0-25°C. This step results in the formation of N2-benzyl-2,4,6-trichloro-1,3,5-triazine.
-
Step 2: Substitution with Ethoxy Group
- The intermediate N2-benzyl-2,4,6-trichloro-1,3,5-triazine is then reacted with ethanol in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions for several hours. This step leads to the formation of N2-benzyl-6-ethoxy-2,4-dichloro-1,3,5-triazine.
-
Step 3: Amination
- Finally, the dichloro compound is treated with ammonia or an amine source to replace the remaining chlorine atoms with amino groups. This reaction is usually performed at elevated temperatures (50-100°C) in a suitable solvent like ethanol or methanol. The final product, N2-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine, is obtained after purification.
Industrial Production Methods
Industrial production of N2-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. Industrial methods may also involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N~2~-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
-
Nucleophilic Substitution
- The compound can undergo nucleophilic substitution reactions at the triazine ring, where the amino groups can be replaced by other nucleophiles such as thiols, alcohols, or amines.
-
Oxidation
- Oxidation reactions can occur at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
-
Reduction
- Reduction of the triazine ring can lead to the formation of partially or fully hydrogenated triazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides, thiols, or secondary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 25-100°C.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a catalyst like palladium on carbon (Pd/C) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Hydrogenated triazine derivatives.
科学的研究の応用
N~2~-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine has several scientific research applications:
-
Agriculture
- The compound is studied for its potential use as a herbicide due to its ability to inhibit photosynthesis in weeds. It targets the D1 protein of photosystem II, blocking electron transfer and leading to plant death .
-
Medicine
- Triazine derivatives, including N2-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine, are investigated for their antitumor and antimicrobial properties. They can inhibit the growth of cancer cells and pathogenic microorganisms .
-
Materials Science
- The compound is used in the synthesis of advanced materials such as polymers and nanomaterials. It serves as a building block for the preparation of triazine-based polymers with enhanced thermal and mechanical properties .
作用機序
The mechanism of action of N2-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets:
-
Herbicidal Activity
- The compound binds to the QB binding site of the D1 protein in photosystem II, inhibiting electron transfer and disrupting the photosynthetic process in plants. This leads to the generation of reactive oxygen species (ROS) and subsequent cell death .
-
Antitumor Activity
- In cancer cells, the compound can induce apoptosis by interacting with cellular proteins involved in the regulation of cell death pathways. It may also inhibit DNA synthesis and repair, leading to cell cycle arrest and apoptosis .
類似化合物との比較
N~2~-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine can be compared with other similar triazine compounds:
-
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
-
2,4,6-Tri-substituted-1,3,5-Triazines
-
6-Methyl-1,3,5-triazine-2,4-diamine
This compound stands out due to its unique combination of substituents, which confer specific properties and applications in various fields.
特性
CAS番号 |
62096-90-6 |
|---|---|
分子式 |
C12H15N5O |
分子量 |
245.28 g/mol |
IUPAC名 |
2-N-benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H15N5O/c1-2-18-12-16-10(13)15-11(17-12)14-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H3,13,14,15,16,17) |
InChIキー |
NBPULPYJTQMWEZ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC(=NC(=N1)NCC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


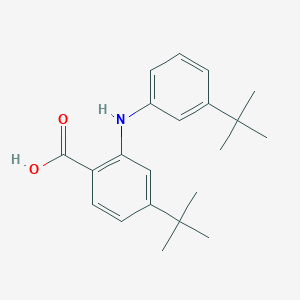
![N-(4-([2,4'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13131629.png)
![3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride](/img/structure/B13131632.png)
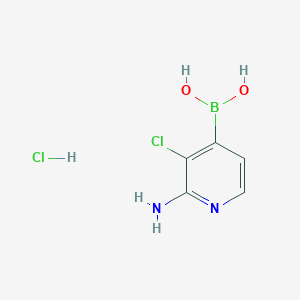
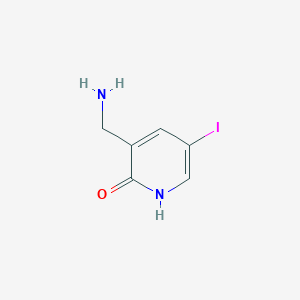
![6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B13131647.png)
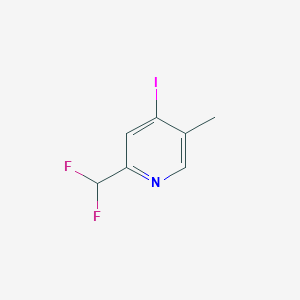
![2H-Phenanthro[1,10a-b]oxirene](/img/structure/B13131654.png)

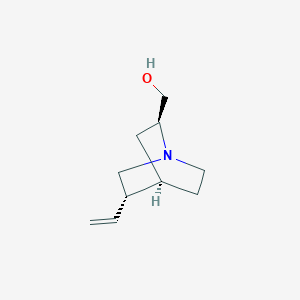

![1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B13131681.png)
![N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine](/img/structure/B13131683.png)

